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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthetic methodologies for 2-bromo-6(5H)-phenanthridinone. While a complete, publicly
available dataset of its spectral data is limited, this document compiles expected spectroscopic
values based on the known characteristics of the phenanthridinone scaffold and the influence
of halogen substituents. This guide is intended to serve as a valuable resource for researchers
utilizing this compound in medicinal chemistry and drug development, particularly in the context
of its role as a versatile synthetic intermediate.[1] The phenanthridinone core is a privileged
scaffold, notably found in compounds investigated as inhibitors of poly(ADP-ribose) polymerase
(PARP), a key enzyme in DNA repair.[1]

Physicochemical Properties

Property Value Reference
CAS Number 27353-48-6 [1]
Molecular Formula C13HsBrNO [1]
Molecular Weight 274.11 g/mol [1]

Spectroscopic Data
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Due to the limited availability of published spectra for 2-bromo-6(5H)-phenanthridinone, the
following tables present expected data based on analyses of the parent compound, 6(5H)-
phenanthridinone, and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected H and 3C NMR chemical shifts are based on the data for 6(5H)-
phenanthridinone, with adjustments for the bromine substituent at the C2 position. The bromine
atom is an electron-withdrawing group, which is expected to induce a downfield shift for
adjacent protons and directly bonded carbon.[1]

Table 1: Predicted *H NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-ds

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~11.8 Singlet (broad) 1H N-H
~8.5-8.3 Multiplet 2H Aromatic C-H
~7.9-7.2 Multiplet 5H Aromatic C-H

Table 2: Predicted *3C NMR Spectroscopic Data for 2-bromo-6(5H)-phenanthridinone

Solvent: DMSO-ds

Chemical Shift (6, ppm) Assignment
~160 C=0 (lactam)
~137-115 Aromatic Carbons
~115 C-Br

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic peaks for the lactam and aromatic
functionalities.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm~?) Functional Group
3400-3200 N-H stretch (lactam)
>3000 Aromatic C-H stretch
1700-1650 C=0 stretch (lactam)
1600-1450 Aromatic C=C stretch

Mass Spectrometry (MS)

The primary data from mass spectrometry would be the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

m/z (relative intensity) Assignment

Molecular ion peak (characteristic isotopic
[M]*: ~273, [M+2]*: ~275 ,
pattern for Bromine)

Calculated Exact Mass 272.9844

Experimental Protocols

The following protocols are representative of the synthesis and characterization of 2-bromo-
6(5H)-phenanthridinone and are based on established methodologies for related compounds.

[213]
Synthesis: Microwave-Assisted, Weak Base-Promoted
Lactamization[2]

This method provides a rapid and efficient route to the phenanthridinone core.[2]
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Reaction Setup: In a 5 mL microwave reaction tube, combine the appropriate N-aryl-2-
bromobenzamide (0.3 mmol), potassium carbonate (K=2COs, 1.5 mmol), and
dimethylformamide (DMF, 3 mL).

Microwave Irradiation: Stir the mixture at room temperature for 5 minutes, flush with nitrogen,
and seal the tube. The reaction mixture is then stirred at 150°C for 2 hours under microwave
irradiation (100 W initial power).

Workup and Purification: After cooling to room temperature, the mixture is filtered through a
short silica gel column (eluting with dichloromethane/methanol = 8:2) to remove inorganic
salts. The solvent is evaporated under reduced pressure. The crude product is then purified
by thin-layer chromatography (TLC) using a dichloromethane/methanol (97:3) solvent
system to afford the pure 2-bromo-6(5H)-phenanthridinone.

Spectroscopic Characterization

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer at 25°C. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-ds),
and chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.[3]

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The solid sample is typically prepared as a KBr pellet.

Mass Spectrometry: High-resolution mass spectra (HRMS) are recorded on a mass
spectrometer using electrospray ionization (ESI).[3]

Synthetic Workflow

The synthesis of 2-bromo-6(5H)-phenanthridinone can be achieved through various palladium-

catalyzed and microwave-assisted methods. A common approach involves the intramolecular

cyclization of a substituted N-aryl-2-bromobenzamide.

Caption: Synthetic pathway for 2-bromo-6(5H)-phenanthridinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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